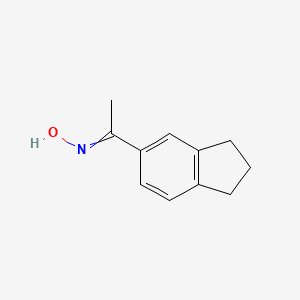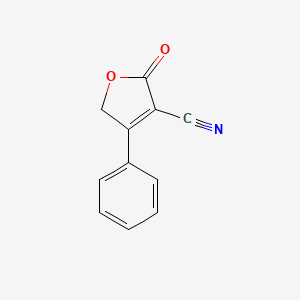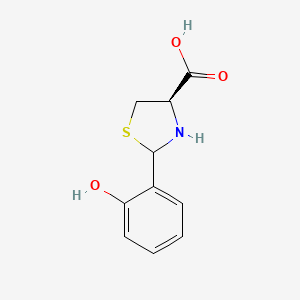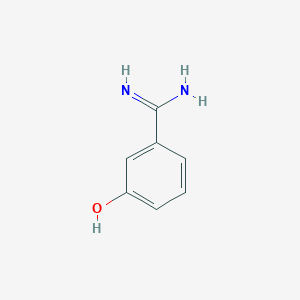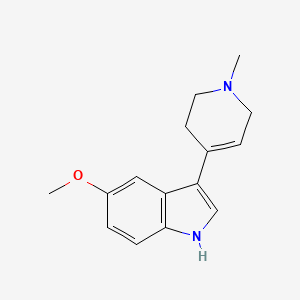
5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
描述
5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This particular compound features a methoxy group at the 5-position of the indole ring and a 1-methyl-1,2,3,6-tetrahydropyridin-4-yl group at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves multi-step organic reactions. One common approach is:
Starting Material Preparation: Begin with the preparation of 5-methoxyindole through the methylation of indole using methanol and a suitable catalyst.
Formation of Tetrahydropyridine Moiety: Synthesize the 1-methyl-1,2,3,6-tetrahydropyridine intermediate through a cyclization reaction involving a suitable precursor such as 4-piperidone.
Coupling Reaction: Couple the 5-methoxyindole with the tetrahydropyridine intermediate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under controlled conditions (e.g., temperature, solvent, and catalyst concentration).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Optimization: Employing highly active and selective catalysts to improve reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as chromatography and crystallization to achieve high-purity final products.
化学反应分析
Types of Reactions
5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The tetrahydropyridine ring can be reduced to a piperidine ring.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of 5-hydroxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.
Reduction: Formation of 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole.
Substitution: Formation of 2-bromo-5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, indole derivatives are often studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive agents. This compound could be investigated for its interactions with biological targets such as neurotransmitter receptors.
Medicine
Pharmaceutical research may explore this compound for its potential therapeutic effects. Indole derivatives have been studied for their anti-inflammatory, anticancer, and antimicrobial properties. This compound could be a candidate for drug development programs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including:
Receptors: Binding to neurotransmitter receptors such as serotonin or dopamine receptors, potentially modulating their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
DNA/RNA: Intercalating with DNA or RNA, affecting gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
5-methoxy-2-methyl-1H-indole: Similar structure but lacks the tetrahydropyridine moiety.
3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Similar structure but lacks the methoxy group.
5-hydroxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness
The uniqueness of 5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole lies in its combination of a methoxy group and a tetrahydropyridine moiety, which may confer distinct chemical and biological properties compared to other indole derivatives. This unique structure could result in specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
5-methoxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-17-7-5-11(6-8-17)14-10-16-15-4-3-12(18-2)9-13(14)15/h3-5,9-10,16H,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZUYLGBEOWNTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388881 | |
| Record name | 5-Methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55556-41-7 | |
| Record name | 5-Methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
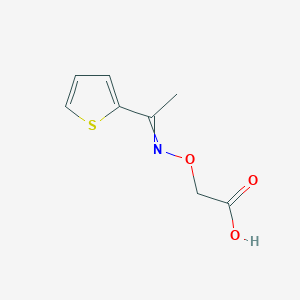

![ethyl N-[cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate](/img/structure/B1305198.png)
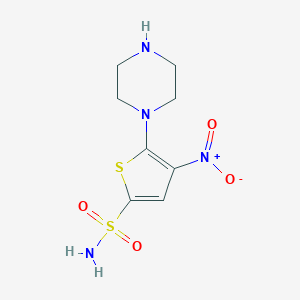

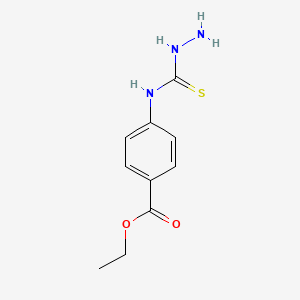
![ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1305211.png)
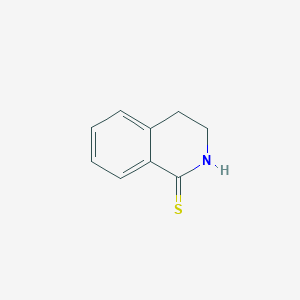

![Methyl 2-(1-[1,1'-biphenyl]-4-ylethylidene)-1-hydrazinecarboxylate](/img/structure/B1305215.png)
